molecular formula C15H20N2O2S B2917683 1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 2094385-11-0

1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No. B2917683
CAS RN: 2094385-11-0
M. Wt: 292.4
InChI Key: GDHYCAUOFZJRAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclohexane ring might be formed in one step, the amide group in another, and the thiophene ring in yet another. The exact synthesis would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The structure of this molecule would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring is likely to adopt a chair conformation, which is the most stable form for six-membered rings. The amide group could participate in hydrogen bonding, which could affect the molecule’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be reactive towards acids or bases, and the double bond in the prop-2-enamido group could potentially undergo addition reactions. The thiophene ring, like other aromatic rings, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the amide group could increase its solubility in water, while the aromatic thiophene ring could increase its stability. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with a specific protein in the body to exert its effects. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve studying its properties in more detail, developing methods for its synthesis, and exploring its potential uses. For example, it could be investigated as a potential drug, or its reactivity could be studied to develop new chemical reactions .

properties

IUPAC Name

1-(prop-2-enoylamino)-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-13(18)17-15(8-4-3-5-9-15)14(19)16-11-12-7-6-10-20-12/h2,6-7,10H,1,3-5,8-9,11H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYCAUOFZJRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide

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